

# The Discovery and Origin of Olivomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Olivomycin C** is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products known for their potent antitumor properties. First discovered in the Soviet Union in the early 1960s, olivomycins, along with the structurally related chromomycins and mithramycins, have been subjects of scientific investigation for their unique mechanism of action and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, origin, and key experimental findings related to **Olivomycin C**, with a focus on the methodologies and data relevant to researchers in drug discovery and development.

# Discovery and Origin Initial Discovery

The discovery of the **olivomycin c**omplex was first reported in 1962 by a team of Soviet scientists led by G.F. Gause and M.G. Brazhnikova at the Institute of New Antibiotics in Moscow. Their work, published in the journal "Antibiotiki," described the isolation and purification of a new antibiotic complex from a strain of Actinomyces olivoreticuli. This complex was found to be composed of several related compounds, which were later designated as Olivomycin A, B, C, and D.



#### **Producing Organism**

The original producing organism was identified as Actinomyces olivoreticuli, a species belonging to the order Actinomycetales. Subsequent research has solidified the understanding that olivomycins are produced by various species of the genus Streptomyces, a well-known source of a wide array of antibiotics and other bioactive secondary metabolites. The MeSH terms associated with early publications on olivomycins consistently list Streptomyces as the source organism[1][2].

# **Chemical Structure and Properties**

The chemical structures of the olivomycin-chromomycin group of antibiotics were elucidated in the mid-1960s by researchers such as Y.A. Berlin and colleagues[2][3]. **Olivomycin C** is a glycosylated polyketide with the chemical formula C56H82O25 and a molecular weight of 1155.24 g/mol . The core of the molecule is a tricyclic aglycone, to which several deoxy sugar moieties are attached. The precise arrangement of these sugars and other functional groups distinguishes **Olivomycin C** from the other members of the **olivomycin c**omplex.

### **Quantitative Data**

Specific quantitative data on the antitumor activity of **Olivomycin C** is scarce in publicly accessible literature. However, data for a closely related "olivomycin A" derivative isolated from a sponge-associated Streptomyces sp. strain SP 85 provides an indication of the potency of this class of compounds against various human cancer cell lines.

| Cell Line | Cancer Type              | IC50 (nM) |
|-----------|--------------------------|-----------|
| SW480     | Colon Carcinoma          | 16        |
| HepG2     | Hepatocellular Carcinoma | 93        |
| MCF7      | Breast Adenocarcinoma    | 78        |

Data from the study on an "olivomycin A" derivative by Dehghan et al. (2019).

# **Experimental Protocols**



Due to the limited accessibility of the original Soviet-era publications, the following experimental protocols are generalized based on the methods described for the isolation and characterization of the **olivomycin c**omplex and similar aureolic acid antibiotics from that period.

#### **Fermentation of the Producing Organism**

A pure culture of the Streptomyces strain is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. The fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a period of 7-10 days to allow for the production of the antibiotic.

### **Isolation and Purification of Olivomycin C**

- Extraction: The fermentation broth is first separated from the mycelium by centrifugation or
  filtration. The antibiotic, present in both the culture filtrate and the mycelium, is extracted
  using an organic solvent such as ethyl acetate or chloroform.
- Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual components of the olivomycin complex.
  - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the olivomycins from other metabolites.
  - Preparative Thin-Layer Chromatography (TLC): Fractions enriched with the olivomycin complex are further purified using preparative TLC on silica gel plates with a suitable solvent system. Bands corresponding to the different olivomycins are scraped and eluted.
  - High-Performance Liquid Chromatography (HPLC): Final purification of Olivomycin C is achieved using preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

#### **Structure Elucidation**



The chemical structure of **Olivomycin C** was determined using a combination of spectroscopic and chemical methods:

- UV-Visible Spectroscopy: To determine the chromophore of the molecule.
- Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were crucial for determining the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Chemical Degradation: Controlled hydrolysis of the glycosidic bonds to separate the aglycone from the sugar moieties, which were then individually characterized.

## **Antitumor Activity Assay (MTT Assay)**

- Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of Olivomycin
   C (or a related compound) and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

## **Mechanism of Action and Signaling Pathways**

The primary mechanism of action of olivomycins is the inhibition of DNA-dependent RNA synthesis. This is achieved through the binding of the antibiotic to the minor groove of GC-rich







regions of DNA. This binding is stabilized by the presence of divalent cations like Mg2+. The interaction with DNA interferes with the function of RNA polymerase, thereby halting transcription.

More recent studies on Olivomycin A have shed light on the downstream cellular consequences of this DNA binding, which likely apply to **Olivomycin C** as well. Olivomycin A has been shown to induce apoptosis (programmed cell death) in tumor cells and can suppress the transcription of genes regulated by the tumor suppressor protein p53[1]. A 2025 study on renal cancer cells demonstrated that Olivomycin A can reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis, and induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as PUMA and Bak.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Generalized experimental workflow for the isolation and characterization of **Olivomycin C**.

# **Proposed Biosynthesis of the Aureolic Acid Aglycone**





Check Availability & Pricing

Click to download full resolution via product page

Caption: Simplified schematic of the polyketide biosynthesis pathway for the aureolic acid aglycone.

## **Olivomycin-Induced Intrinsic Apoptosis Pathway**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olivomycin. 3. The structure of olivin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of the olivomycin-chromomycin antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Origin of Olivomycin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12750402#olivomycin-c-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com